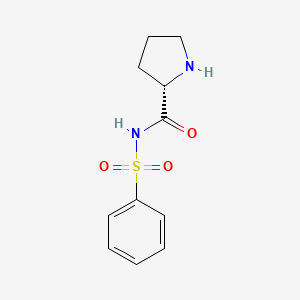

(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide

CAS No.: 839711-69-2

Cat. No.: VC8353291

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 839711-69-2 |

|---|---|

| Molecular Formula | C11H14N2O3S |

| Molecular Weight | 254.31 g/mol |

| IUPAC Name | (2S)-N-(benzenesulfonyl)pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C11H14N2O3S/c14-11(10-7-4-8-12-10)13-17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m0/s1 |

| Standard InChI Key | NMTZACKICMFJBK-JTQLQIEISA-N |

| Isomeric SMILES | C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |

| SMILES | C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |

| Canonical SMILES | C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Significance

Core Structural Features

(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide consists of:

-

A pyrrolidine ring (five-membered secondary amine) with an (S)-configured stereocenter at the C2 position.

-

A phenylsulfonyl group (-) attached to the pyrrolidine nitrogen.

-

A carboxamide moiety () at the C2 position.

The stereochemistry at C2 mimics that of L-proline, enabling interactions with biological targets that recognize natural amino acid configurations .

Physicochemical Properties

-

Solubility: Limited aqueous solubility due to the hydrophobic phenylsulfonyl group; soluble in polar aprotic solvents (e.g., DMSO, acetone) .

-

Melting Point: Data unavailable for the exact compound, but analogous pyrrolidine-2-carboxamides exhibit melting points between 120–220°C .

-

Spectral Characteristics (predicted from analogs ):

-

IR: at 1330–1155 cm⁻¹, (amide) at 1680–1725 cm⁻¹.

-

: Aromatic protons ( 7.4–8.0 ppm), pyrrolidine protons ( 1.5–4.2 ppm), and amide NH ( 6.1–6.3 ppm).

-

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential functionalization of L-proline (Figure 1):

Step 1: Sulfonylation of L-Proline

L-Proline reacts with benzenesulfonyl chloride () in alkaline aqueous medium to yield 1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid .

Step 2: Carboxamide Formation

The carboxylic acid is converted to the carboxamide via activation (e.g., using ) followed by aminolysis with ammonia :

Key Reaction Conditions:

-

Catalysts: Nickel catalysts (e.g., ) enhance amidation yields .

-

Solvents: t-Butanol/water mixtures improve reaction efficiency .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Critical bands observed in related compounds :

| Band Assignment | Wavenumber (cm⁻¹) |

|---|---|

| S=O symmetric stretch | 1330–1155 |

| Amide C=O stretch | 1680–1725 |

| N-H bend (amide) | 1530–1650 |

Nuclear Magnetic Resonance (NMR)

(400 MHz, CDCl₃):

-

Aromatic protons: Multiplet at 7.4–8.0 ppm (5H, PhSO₂).

-

Pyrrolidine protons:

-

3.4–3.6 ppm (2H, N-CH₂).

-

2.1–2.3 ppm (2H, CH₂).

-

1.7–1.9 ppm (1H, CH).

-

:

-

175.2 ppm (C=O, amide).

-

138.5–126.3 ppm (aromatic carbons).

-

58.9 ppm (C2, pyrrolidine).

Applications in Drug Discovery

Lead Compound Optimization

-

SAR Insights: Electron-withdrawing substituents (e.g., -NO₂, -Cl) on the phenyl ring enhance anticonvulsant activity .

-

Prodrug Potential: Acetylation of the amide NH improves blood-brain barrier penetration .

Synthetic Intermediates

This compound serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume